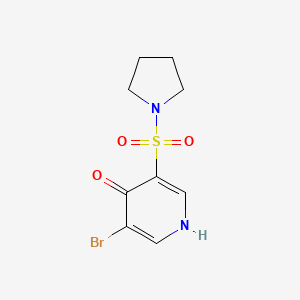
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative, followed by bromination and subsequent cyclization to form the pyridine ring . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include desulfonylated pyridines.
Applications De Recherche Scientifique
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is used in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity . Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but lacks the bromine atom.
5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide: Contains an indole ring instead of a pyridine ring.
Uniqueness
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical reactivity and biological activity . The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H11BrN2O3S |
|---|---|
Poids moléculaire |
307.17 g/mol |
Nom IUPAC |
3-bromo-5-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H11BrN2O3S/c10-7-5-11-6-8(9(7)13)16(14,15)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,13) |
Clé InChI |
NGWQTCRGZJZLHN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




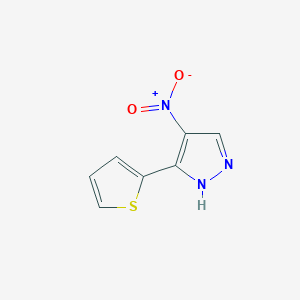
![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)
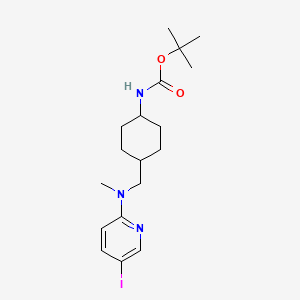

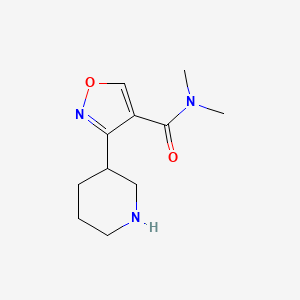
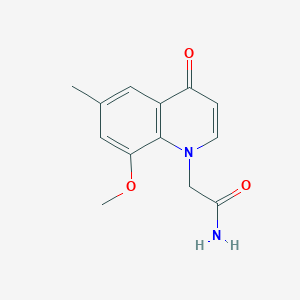
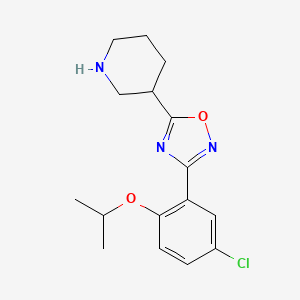

![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)



